molecular formula C9H11NS B6205948 5,6,7,8-tetrahydroquinoline-2-thiol CAS No. 73866-60-1

5,6,7,8-tetrahydroquinoline-2-thiol

Cat. No.: B6205948
CAS No.: 73866-60-1
M. Wt: 165.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-Tetrahydroquinoline-2-thiol is a heterocyclic compound with the molecular formula C9H11NS. It is a derivative of quinoline, characterized by the presence of a thiol group at the second position and a partially saturated ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-tetrahydroquinoline-2-thiol typically involves the reaction of 5,6,7,8-tetrahydroquinoline with sulfur-containing reagents. One common method involves the lithiation of 5,6,7,8-tetrahydroquinoline followed by reaction with sulfur or sulfur-containing compounds . Another approach includes the use of thiourea as a sulfur source under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The choice of reagents and reaction conditions can be tailored to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroquinoline-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding hydroquinoline derivatives.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Hydroquinoline derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

5,6,7,8-Tetrahydroquinoline-2-thiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antiproliferative effects on tumor cells.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydroquinoline-2-thiol involves its interaction with biological targets, such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. This interaction can lead to the modulation of various cellular pathways, including those involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydroquinoline: Lacks the thiol group, making it less reactive in certain chemical reactions.

    2-Methyl-5,6,7,8-tetrahydroquinoline: Contains a methyl group at the second position instead of a thiol group, leading to different chemical properties and biological activities.

Uniqueness

5,6,7,8-Tetrahydroquinoline-2-thiol is unique due to the presence of the thiol group, which imparts distinct reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

73866-60-1

Molecular Formula

C9H11NS

Molecular Weight

165.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.